molecular formula C14H15ClFN B8162162 (R)-1-(2'-Fluorobiphenyl-4-yl)-ethylamine hydrochloride

(R)-1-(2'-Fluorobiphenyl-4-yl)-ethylamine hydrochloride

Cat. No.: B8162162
M. Wt: 251.72 g/mol
InChI Key: URZLMHLAVHFBRA-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(2’-Fluorobiphenyl-4-yl)-ethylamine hydrochloride is a chiral amine compound that features a fluorinated biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2’-Fluorobiphenyl-4-yl)-ethylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2’-fluorobiphenyl-4-carboxylic acid.

    Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Conversion to Amine: The alcohol is then converted to the amine via a substitution reaction with an appropriate amine source, such as ammonia or an amine derivative.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.

    Formation of Hydrochloride Salt: The ®-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-1-(2’-Fluorobiphenyl-4-yl)-ethylamine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(2’-Fluorobiphenyl-4-yl)-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The fluorine atom on the biphenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

®-1-(2’-Fluorobiphenyl-4-yl)-ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ®-1-(2’-Fluorobiphenyl-4-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated biphenyl structure allows it to engage in strong hydrophobic interactions and hydrogen bonding, which can modulate the activity of its targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorobiphenyl-4-yl)propionic Acid: An anti-inflammatory analgesic and antipyretic compound.

    (S)-2-(2-Fluorobiphenyl-4-yl)propanoic Acid: A chiral compound with similar structural features but different stereochemistry.

Uniqueness

®-1-(2’-Fluorobiphenyl-4-yl)-ethylamine hydrochloride is unique due to its specific chiral configuration and the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(1R)-1-[4-(2-fluorophenyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN.ClH/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15;/h2-10H,16H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZLMHLAVHFBRA-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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